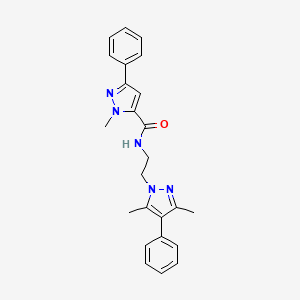

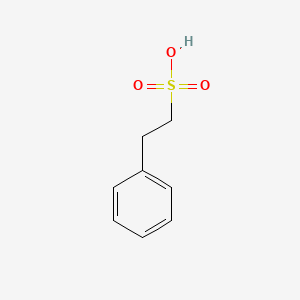

![molecular formula C15H16N2O3 B2726437 (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid CAS No. 1020050-92-3](/img/structure/B2726437.png)

(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid” is a chemical compound with the molecular formula C15H16N2O3 . It is offered by various suppliers for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group and an acrylic acid group . The molecular weight of the compound is 272.3 .科学的研究の応用

Polymer Modification and Application

One significant application area is in the modification of polymers to enhance their properties. For example, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including pyrazol-based amines, to form amine-treated polymers. These modifications resulted in polymers with increased swelling and thermal stability, suggesting their potential use in medical applications due to improved biological activities (Aly & El-Mohdy, 2015).

Fungicide Development

Another application is in the development of novel fungicides. For instance, a novel fungicide with a pyrazole moiety showed broad-spectrum and high activity against fungi. This compound was synthesized using radiolabeled carbon-14 to study its metabolism, toxicology, and environmental impact, highlighting the compound's significance in agricultural sciences (Liu et al., 2011).

Organic Synthesis and Heterocyclic Chemistry

The compound's structure is also relevant in organic synthesis, particularly in the synthesis of heterocyclic compounds. Research into the synthesis of pyrazole and pyridazinone derivatives demonstrates the utility of similar acrylic acid derivatives in constructing complex molecules with potential pharmacological activities (Abdel, 1991; Shi et al., 1996). These studies underscore the role of acrylic acid derivatives in accessing a wide array of functional molecules.

Advanced Material Engineering

Furthermore, acrylic acid derivatives with pyrazole groups have been explored in the engineering of advanced materials. A study on azo polymers with electronical push and pull structures prepared via RAFT polymerization explored the photoinduced birefringence behavior of these materials, indicating their potential applications in photonic devices and sensors (Cao et al., 2008).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid involves the synthesis of the starting material, 4-methyl-1H-pyrazole, followed by the synthesis of the intermediate, 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde, and finally the synthesis of the target compound, (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid.", "Starting Materials": [ "Acetic anhydride", "Hydrazine hydrate", "Methyl 4-methyl-1H-pyrazole-5-carboxylate", "4-Methoxybenzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-1H-pyrazole", "a. Mix methyl 4-methyl-1H-pyrazole-5-carboxylate and hydrazine hydrate in ethanol.", "b. Heat the mixture at reflux for 6 hours.", "c. Cool the mixture and filter the solid product.", "d. Wash the solid product with water and dry it.", "Step 2: Synthesis of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde", "a. Mix 4-methoxybenzaldehyde and the product from Step 1 in ethanol.", "b. Add sodium borohydride to the mixture and stir for 2 hours.", "c. Add sodium hydroxide to the mixture and stir for 30 minutes.", "d. Extract the mixture with ethyl acetate and wash the organic layer with water.", "e. Dry the organic layer with sodium sulfate and evaporate the solvent.", "f. Purify the solid product by recrystallization.", "Step 3: Synthesis of (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid", "a. Mix the product from Step 2 and acetic anhydride in acetic acid.", "b. Add sulfuric acid to the mixture and heat at reflux for 2 hours.", "c. Cool the mixture and add water.", "d. Extract the mixture with ethyl acetate and wash the organic layer with water.", "e. Dry the organic layer with sodium sulfate and evaporate the solvent.", "f. Purify the solid product by recrystallization." ] } | |

CAS番号 |

1020050-92-3 |

分子式 |

C15H16N2O3 |

分子量 |

272.30 g/mol |

IUPAC名 |

3-[4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C15H16N2O3/c1-11-8-16-17(9-11)10-13-7-12(4-6-15(18)19)3-5-14(13)20-2/h3-9H,10H2,1-2H3,(H,18,19) |

InChIキー |

UNLQKFNVVXUHTM-UHFFFAOYSA-N |

SMILES |

CC1=CN(N=C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC |

正規SMILES |

CC1=CN(N=C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

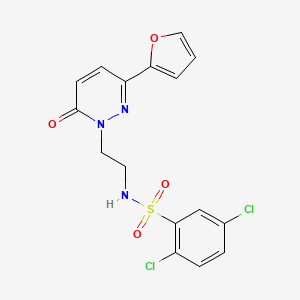

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)

![[(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2726360.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)

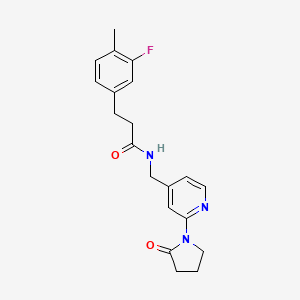

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)

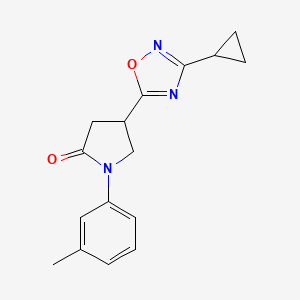

![1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2726364.png)

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2726365.png)

![N-(4-fluoro-3-methylphenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine](/img/structure/B2726368.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2726377.png)